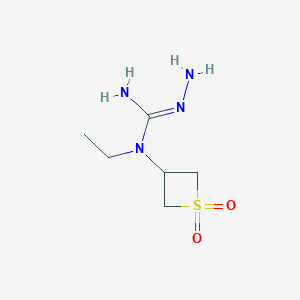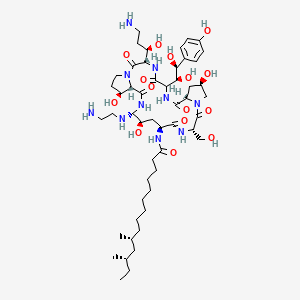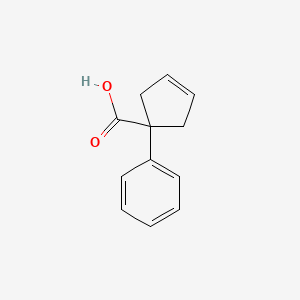
(3S,5S)-1,3,5-Trimethylpiperazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,5S)-1,3,5-Trimethylpiperazine dihydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of three methyl groups attached to the piperazine ring, making it a trimethyl derivative. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-1,3,5-Trimethylpiperazine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperazine and methylating agents.
Methylation: The piperazine is subjected to methylation reactions using methylating agents like methyl iodide or dimethyl sulfate under basic conditions. The reaction is carried out in a suitable solvent such as methanol or ethanol.
Purification: The resulting trimethylpiperazine is purified using techniques like recrystallization or column chromatography.
Formation of Dihydrochloride Salt: The purified trimethylpiperazine is then treated with hydrochloric acid to form the dihydrochloride salt. This step is typically performed in an aqueous solution, followed by evaporation to obtain the solid dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Methylation: Large quantities of piperazine are methylated using industrial methylating agents in large reactors.
Continuous Purification: The crude product is continuously purified using industrial-scale purification techniques such as distillation or large-scale chromatography.
Salt Formation: The purified trimethylpiperazine is converted to its dihydrochloride salt using hydrochloric acid in large mixing tanks, followed by drying and packaging.
Análisis De Reacciones Químicas
Types of Reactions
(3S,5S)-1,3,5-Trimethylpiperazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce demethylated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where one or more methyl groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: N-oxides of trimethylpiperazine.
Reduction: Demethylated piperazine derivatives.
Substitution: Substituted piperazine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(3S,5S)-1,3,5-Trimethylpiperazine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a ligand in receptor binding studies.
Medicine: Investigated for its potential use in pharmaceutical formulations and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of (3S,5S)-1,3,5-Trimethylpiperazine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include:
Receptor Binding: The compound binds to specific receptors, altering their conformation and activity.
Enzyme Inhibition: It can inhibit the activity of certain enzymes by binding to their active sites.
Signal Transduction: The compound may influence signal transduction pathways by modulating receptor or enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dimethylpiperazine: A piperazine derivative with two methyl groups.
1,3,5-Trimethylhexahydro-1,3,5-triazine: A triazine derivative with a similar trimethyl substitution pattern.
1,3,5-Trimethylbenzene: An aromatic compound with three methyl groups.
Uniqueness
(3S,5S)-1,3,5-Trimethylpiperazine dihydrochloride is unique due to its specific stereochemistry and the presence of three methyl groups on the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H18Cl2N2 |
|---|---|
Peso molecular |
201.13 g/mol |
Nombre IUPAC |
(3S,5S)-1,3,5-trimethylpiperazine;dihydrochloride |
InChI |
InChI=1S/C7H16N2.2ClH/c1-6-4-9(3)5-7(2)8-6;;/h6-8H,4-5H2,1-3H3;2*1H/t6-,7-;;/m0../s1 |
Clave InChI |
KGVXZTATLSJCPV-JFYKYWLVSA-N |
SMILES isomérico |
C[C@H]1CN(C[C@@H](N1)C)C.Cl.Cl |
SMILES canónico |
CC1CN(CC(N1)C)C.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3S,4R,5R)-3-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,4,5,6-tetrahydroxyhexanal](/img/structure/B13015758.png)







![6-Fluorobenzo[b]thiophene-2-carbonitrile](/img/structure/B13015805.png)


![5,5-Difluorooctahydrocyclopenta[b]pyrrole](/img/structure/B13015820.png)
![Methyl 4-(2-fluorophenyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B13015827.png)

